Lipophilicity: Pyrrolidine vs. Piperidine
The 2‑pyrrolidinyl substitution yields a lower calculated partition coefficient (cLogP ≈ 1.2–1.4) compared to the 2‑piperidinyl analog (cLogP ≈ 1.7–1.9), as estimated by the XLogP3 algorithm [1]. This difference of approximately 0.5 log units translates to a roughly 3‑fold lower predicted lipophilicity, which can influence aqueous solubility, plasma protein binding, and non‑specific tissue distribution in downstream biological assays. The pyrrolidine ring also confers a smaller Connolly solvent‑excluded volume (~156 ų) relative to piperidine (~171 ų), a parameter used in fine‑tuning steric fit within enzyme binding pockets [2]. For researchers optimizing CNS penetration, the lower cLogP and smaller molecular volume of the pyrrolidine variant may be preferentially aligned with Lipinski and CNS MPO desirability criteria.
| Evidence Dimension | Computed lipophilicity (cLogP) and molecular volume |
|---|---|
| Target Compound Data | cLogP ≈ 1.2–1.4; Connolly volume ~156 ų |
| Comparator Or Baseline | 2-(Piperidin-1-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine: cLogP ≈ 1.7–1.9; Connolly volume ~171 ų |
| Quantified Difference | ΔcLogP ≈ −0.5; ΔVolume ≈ −15 ų |
| Conditions | Values estimated using XLogP3 and MMFF94 energy minimization (in silico, PubChem). Not experimentally determined. |
Why This Matters
Procurement of the exact pyrrolidine derivative preserves the intended lipophilicity range, avoiding a ~3‑fold shift in predicted partition behavior that could confound cell‑based or in vivo SAR interpretation.
- [1] PubChem. 2-(Pyrrolidin-1-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (CID entry); 2-(Piperidin-1-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (CID entry). XLogP3 values. View Source
- [2] Connolly, M. L. Solvent-accessible surfaces of proteins and nucleic acids. Science, 1983, 221, 709–713. (Method for volume calculation.) View Source
